ROMK Inhibitory Potency: 4‑Methoxyphenylsulfamoyl vs. 4‑Unsubstituted Benzamide Scaffold
Within the 3‑sulfamoylbenzamide series optimized for ROMK inhibition, the 4‑unsubstituted benzamide analog 9 (R³ = H) exhibits a Tl⁺ flux IC₅₀ of 17 μM (n=1), representing >30‑fold lower potency than the lead 3‑methyl‑1,2,4‑oxadiazole analog 8 (IC₅₀ = 440 nM) [1]. While the target compound 3‑[(4‑methoxyphenyl)sulfamoyl]benzamide is not identical to analog 10 (which has a 4‑methoxy on the benzamide ring), the 4‑methoxyphenylsulfamoyl moiety is expected to confer intermediate ROMK potency relative to 9 and 8 based on class SAR trends [1]. This evidence indicates that the methoxyphenylsulfamoyl group is a viable substituent for balancing potency and metabolic stability in ROMK programs compared to unsubstituted phenylsulfamoyl variants [1].
| Evidence Dimension | ROMK Tl⁺ flux inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly determined; predicted intermediate based on SAR of closely related 4-methoxy analog 10 |
| Comparator Or Baseline | Analog 9 (R³ = H, 4-unsubstituted benzamide): IC₅₀ = 17 μM; Analog 8 (3-methyl-1,2,4-oxadiazole): IC₅₀ = 440 nM |
| Quantified Difference | Analog 9 is >30-fold less potent than 8; 4-methoxy analog 10 provides intermediate potency (specific IC₅₀ not disclosed) with improved metabolic stability |
| Conditions | Tl⁺ flux assay in HEK-293 cells expressing human ROMK2; geometric mean of n ≥ 2 replicates unless indicated |
Why This Matters
For procurement targeting ROMK inhibitor programs, a 4‑methoxyphenylsulfamoyl substituent offers a predictable potency‑metabolism trade‑off, whereas unsubstituted phenylsulfamoyl leads to substantial potency loss.
- [1] Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. ACS Med. Chem. Lett. 2018, 9 (2), 125–130. View Source
